molecular formula C11H8BrNO3 B2572468 5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid CAS No. 1157374-70-3

5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid

Cat. No. B2572468
CAS RN: 1157374-70-3
M. Wt: 282.093
InChI Key: QYZXNAIGQPQZBR-UHFFFAOYSA-N
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Description

“5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid” is a derivative of quinoline . Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It has versatile applications in the fields of industrial and synthetic organic chemistry and plays a major role in medicinal chemistry .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid” is a derivative of the quinoline scaffold, which is characterized by a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives can undergo various chemical reactions for functionalization, which are crucial for biological and pharmaceutical activities . For example, using enaminone as a replacement for 1,3-dicarbinols can improve the yield and practicality of the reaction .

Scientific Research Applications

Synthesis of Antibacterial Agents

Research has explored the synthesis of tricyclic analogues of quinolone antibiotics through a novel zinc-mediated Reformatsky reaction. These compounds, including analogues structurally related to "5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid," were investigated for their potential antibacterial properties. However, the products were found to be devoid of biological activity (Michael et al., 2001).

Diuretic Activity

Another study focused on the synthesis and diuretic activity of quinoline derivatives, indicating that bromination of certain quinoline carboxylic acids could substantially increase their diuretic activity compared to non-brominated analogs. This suggests a potential application in developing new diuretic drugs (Ukrainets et al., 2013).

Photocatalytic and Magnetic Properties

A study introduced a quinoline–imidazole–monoamide ligand into reaction systems, leading to the synthesis of octamolybdate-based complexes. These complexes demonstrated enhanced electrocatalytic activities and photocatalytic properties for degrading organic dyes, indicating their potential application in environmental cleanup. Additionally, certain complexes exhibited weak antiferromagnetic behavior, suggesting their use in magnetic materials (Li et al., 2020).

Future Directions

The future directions in the research of quinoline and its derivatives could involve the development of new synthesis protocols to tackle the drawbacks of the syntheses and side effects on the environment . Furthermore, the exploration of various selected quinolines and derivatives with potential biological and pharmaceutical activities could be a promising direction .

properties

IUPAC Name

5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-5-2-3-7(12)8-9(5)13-4-6(10(8)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZXNAIGQPQZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=O)C(=CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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